

# DSR-141562 in Schizophrenia: A Comparative Guide to PDE1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |  |  |  |
|----------------------|------------|-----------|--|--|--|
| Compound Name:       | DSR-141562 |           |  |  |  |
| Cat. No.:            | B2406171   | Get Quote |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

The landscape of schizophrenia treatment is continually evolving, with a growing focus on novel mechanisms of action that address the complex symptomatology of the disorder, including its positive, negative, and cognitive domains. Phosphodiesterase (PDE) inhibitors, particularly those targeting PDE1, have emerged as a promising therapeutic avenue. This guide provides a detailed comparison of **DSR-141562**, a novel PDE1 inhibitor, with other relevant PDE1 inhibitors, supported by preclinical experimental data.

# Introduction to PDE1 Inhibition in Schizophrenia

Phosphodiesterases are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The PDE1 family is unique in that its activity is dependent on calcium and calmodulin. PDE1 is highly expressed in the brain, particularly in regions implicated in the pathophysiology of schizophrenia, such as the striatum and prefrontal cortex. The predominant isoform in these regions is PDE1B.

By inhibiting PDE1, particularly PDE1B, the intracellular levels of cGMP are increased. This amplification of cGMP signaling is believed to modulate dopaminergic and glutamatergic neurotransmission, which are dysregulated in schizophrenia. This mechanism offers a potential therapeutic strategy to address not only the positive symptoms but also the challenging negative and cognitive symptoms of the disorder.



## **Comparative Analysis of PDE1 Inhibitors**

This section compares **DSR-141562** with other notable PDE1 inhibitors, focusing on their biochemical potency and preclinical efficacy in animal models relevant to schizophrenia.

### **Biochemical Potency and Selectivity**

The inhibitory activity (IC50) of a compound against specific PDE isoforms is a critical determinant of its therapeutic potential and side-effect profile. A higher selectivity for the target isoform (in this case, PDE1B) over other PDEs is generally desirable to minimize off-target effects.

| Compound    | PDE1A IC50<br>(nM)      | PDE1B IC50<br>(nM)      | PDE1C IC50<br>(nM)       | Selectivity for PDE1B over other PDE families                                                   |
|-------------|-------------------------|-------------------------|--------------------------|-------------------------------------------------------------------------------------------------|
| DSR-141562  | 97.6[1][2]              | 43.9[1][2]              | 431.8[1][2]              | High selectivity for PDE1 family over other PDE families.[1]                                    |
| ITI-214     | Ki = 33 pM              | -                       | IC50 = 35 pM             | >1000-fold<br>selectivity for<br>PDE1 over the<br>nearest other<br>PDE family<br>(PDE4D).[3][4] |
| Vinpocetine | ~8,000-20,000[5]<br>[6] | ~8,000-20,000[5]<br>[6] | ~40,000-<br>50,000[5][6] | Also inhibits IKK and voltage-gated sodium channels.[5][7]                                      |

Table 1: Inhibitory Potency and Selectivity of PDE1 Inhibitors. This table summarizes the half-maximal inhibitory concentrations (IC50) or inhibitory constants (Ki) of **DSR-141562**, ITI-214, and Vinpocetine against human PDE1 isoforms.



Check Availability & Pricing

### **Preclinical Efficacy in Animal Models of Schizophrenia**

The therapeutic potential of PDE1 inhibitors is evaluated in various animal models that mimic the positive, negative, and cognitive symptoms of schizophrenia.

| Compound                                                       | Animal Model                                        | Symptom Domain                                             | Key Findings                                                                                              |
|----------------------------------------------------------------|-----------------------------------------------------|------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------|
| DSR-141562                                                     | Methamphetamine-<br>induced hyperactivity<br>(rats) | Positive                                                   | Potently inhibited<br>hyperactivity at 3-30<br>mg/kg.[1][8]                                               |
| Phencyclidine (PCP)- induced social interaction deficit (mice) | Negative                                            | Reversed social interaction deficits at 0.3-3 mg/kg.[1][8] |                                                                                                           |
| PCP-induced novel object recognition deficit (rats)            | Cognitive                                           | Reversed cognitive<br>deficits at 0.3-3<br>mg/kg.[8]       | _                                                                                                         |
| ITI-214                                                        | Novel object<br>recognition (rats)                  | Cognitive                                                  | Enhanced memory acquisition, consolidation, and retrieval across a broad dose range (0.1-10 mg/kg).[1][4] |

Table 2: Preclinical Efficacy of **DSR-141562** and ITI-214 in Schizophrenia Models. This table outlines the effects of **DSR-141562** and ITI-214 in established animal models representing different symptom domains of schizophrenia.

# **Signaling Pathways and Experimental Workflows**

To visualize the mechanisms of action and experimental designs, the following diagrams are provided in the DOT language for Graphviz.

# PDE1B Signaling Pathway in Striatal Medium Spiny Neurons





Click to download full resolution via product page

Caption: PDE1B signaling cascade in a medium spiny neuron.



### **Experimental Workflow for Preclinical Animal Models**



Click to download full resolution via product page

Caption: Workflow for evaluating PDE1 inhibitors in schizophrenia models.

# Detailed Experimental Protocols Methamphetamine-Induced Hyperactivity in Rats (Model for Positive Symptoms)

- Animals: Male Sprague-Dawley rats are typically used. They are group-housed and maintained on a 12-hour light/dark cycle with ad libitum access to food and water.
- Apparatus: Locomotor activity is measured in an open-field arena, often equipped with infrared beams to automatically track movement.
- Procedure:
  - Rats are habituated to the testing room for at least 60 minutes before the experiment.



- They are then placed individually into the open-field arenas for a 30-minute habituation period.
- Following habituation, rats are administered the test compound (e.g., DSR-141562 or vehicle) via oral gavage.
- After a predetermined pretreatment time (e.g., 60 minutes), rats are injected with methamphetamine (e.g., 1 mg/kg, intraperitoneally).[9]
- Locomotor activity (e.g., total distance traveled, number of beam breaks) is recorded for a set period, typically 60-90 minutes.[10]
- Data Analysis: The total locomotor activity counts are compared between the different treatment groups using statistical methods such as ANOVA followed by post-hoc tests. A significant reduction in methamphetamine-induced hyperactivity by the test compound compared to the vehicle group indicates potential antipsychotic-like efficacy.

# Phencyclidine (PCP)-Induced Social Interaction Deficit in Mice (Model for Negative Symptoms)

- Animals: Male C57BL/6J mice are commonly used.
- Procedure:
  - Mice receive sub-chronic administration of PCP (e.g., 5 or 10 mg/kg, intraperitoneally, twice daily for 7 days) or saline.[10][11]
  - A withdrawal period of at least 7 days follows the last PCP injection.
  - The social interaction test is conducted in a novel, dimly lit arena.
  - A test mouse is placed in the arena with an unfamiliar "stimulus" mouse.
  - The duration of active social behaviors (e.g., sniffing, following, grooming) is recorded for a defined period (e.g., 10 minutes).
  - The test compound (e.g., **DSR-141562** or vehicle) is administered before the social interaction test.



 Data Analysis: The total time spent in social interaction is compared between treatment groups. A significant increase in social interaction time in the drug-treated PCP group compared to the vehicle-treated PCP group suggests efficacy against negative-like symptoms.

# Novel Object Recognition (NOR) Test in Rats (Model for Cognitive Deficits)

- Animals: Adult male Wistar or Long-Evans rats are frequently used.
- Apparatus: The test is conducted in an open-field arena. A variety of objects that are different in shape, color, and texture are used.

#### Procedure:

- Habituation: Rats are individually habituated to the empty arena for several minutes on consecutive days.
- Sample Phase (T1): On the test day, two identical objects are placed in the arena, and the rat is allowed to explore them for a set duration (e.g., 3-5 minutes).[7]
- Inter-Trial Interval (ITI): The rat is returned to its home cage for a specific delay period (e.g., 1 hour to 24 hours).
- Test Phase (T2): The rat is returned to the arena, where one of the familiar objects has been replaced with a novel object. The time spent exploring each object is recorded for a set duration (e.g., 3-5 minutes).[7]
- To model cognitive deficits, rats may receive sub-chronic PCP treatment prior to the NOR test.[7] The test compound is administered before the sample or test phase, depending on the cognitive process being investigated (acquisition, consolidation, or retrieval).
- Data Analysis: A discrimination index (DI) is calculated as: (Time exploring novel object Time exploring familiar object) / (Total exploration time). A DI significantly above zero
  indicates successful recognition memory. The DIs are compared across treatment groups to
  assess the pro-cognitive effects of the test compound.



#### Conclusion

**DSR-141562** demonstrates a promising preclinical profile as a selective PDE1B inhibitor with efficacy in animal models of positive, negative, and cognitive symptoms of schizophrenia. Its preferential targeting of PDE1B suggests a potential for a favorable side-effect profile. In comparison, ITI-214 also shows high potency and selectivity for PDE1 and has demonstrated pro-cognitive effects. Vinpocetine, while also a PDE1 inhibitor, has lower potency and a less selective profile, which may contribute to a broader range of biological effects.

The continued investigation of selective PDE1 inhibitors like **DSR-141562** is warranted. Future clinical trials will be crucial to determine if the promising preclinical findings translate into effective and safe treatments for individuals with schizophrenia. The detailed experimental protocols and signaling pathway information provided in this guide offer a valuable resource for researchers in this field.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. The novel object recognition test in rodents in relation to cognitive impairment in schizophrenia PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Methamphetamine-Induced Neurotoxicity Alters Locomotor Activity, Stereotypic Behavior, and Stimulated Dopamine Release in the Rat | Journal of Neuroscience [jneurosci.org]
- 4. CREB, cellular excitability, and cognition: implications for aging PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Functional Role for CREB as a Positive Regulator of Memory Formation and LTP PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Translational Aspects of the Novel Object Recognition Task in Rats Abstinent Following Sub-Chronic Treatment with Phencyclidine (PCP): Effects of Modafinil and Relevance to







Cognitive Deficits in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cGMP-Dependent Protein Kinases and cGMP Phosphodiesterases in Nitric Oxide and cGMP Action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cGMP-dependent protein kinase Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [DSR-141562 in Schizophrenia: A Comparative Guide to PDE1 Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2406171#dsr-141562-vs-other-pde1-inhibitors-in-schizophrenia]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com